1-(4-Methoxy-3-(trifluoromethyl)phenyl)-N-methylmethanamine
CAS No.:
Cat. No.: VC13399600
Molecular Formula: C10H12F3NO
Molecular Weight: 219.20 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H12F3NO |
|---|---|
| Molecular Weight | 219.20 g/mol |
| IUPAC Name | 1-[4-methoxy-3-(trifluoromethyl)phenyl]-N-methylmethanamine |
| Standard InChI | InChI=1S/C10H12F3NO/c1-14-6-7-3-4-9(15-2)8(5-7)10(11,12)13/h3-5,14H,6H2,1-2H3 |
| Standard InChI Key | SXKMCOKFXXSRTO-UHFFFAOYSA-N |
| SMILES | CNCC1=CC(=C(C=C1)OC)C(F)(F)F |
| Canonical SMILES | CNCC1=CC(=C(C=C1)OC)C(F)(F)F |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound’s structure features a benzene ring with two substituents: a methoxy group at the para position and a trifluoromethyl group at the meta position relative to the methanamine side chain. The N-methyl group on the amine enhances lipophilicity, while the trifluoromethyl group contributes to metabolic stability and membrane permeability. The IUPAC name, 1-[4-methoxy-3-(trifluoromethyl)phenyl]-N-methylmethanamine, reflects this substitution pattern.
Table 1: Key Chemical Identifiers
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₂F₃NO |
| Molecular Weight | 219.20 g/mol |
| InChI | InChI=1S/C10H12F3NO/c1-14-6-7-3-4-9(15-2)8(5-7)10(11,12)13/h3-5,14H,6H2,1-2H3 |
| SMILES | CNCC1=CC(=C(C=C1)OC)C(F)(F)F |
Electronic and Steric Effects
The trifluoromethyl group’s strong electron-withdrawing nature deactivates the aromatic ring, directing electrophilic substitutions to specific positions. Conversely, the methoxy group donates electron density via resonance, creating a nuanced electronic profile that influences reactivity. This interplay is critical in designing derivatives for target-specific interactions.
Synthesis and Manufacturing
One-Pot Trifluoromethylation
A scalable method involves the reaction of N-methylaniline derivatives with CF₃SO₂Na (Langlois’ reagent) in the presence of triphenylphosphine (PPh₃) and silver fluoride (AgF) in acetonitrile. This one-pot approach proceeds via a radical mechanism, where PPh₃ reduces CF₃SO₂Na to generate CF₃ radicals, which subsequently react with the aromatic precursor .
Table 2: Representative Synthesis Conditions
| Reagent | Role | Quantity (Equiv.) |
|---|---|---|
| CF₃SO₂Na | CF₃ Source | 1.5 |
| PPh₃ | Reducing Agent | 3.0 |
| AgF | Fluoride Source | 4.5 |
| MeCN | Solvent | 2.5 mL/mmol |
Procedure:
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Combine CF₃SO₂Na and PPh₃ in MeCN under nitrogen.
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Add N-methylaniline derivative, stir at room temperature for 1 hour.
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Introduce AgF, heat to 50°C for 5 hours.
Alternative Routes
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Reductive Amination: Reacting 4-methoxy-3-(trifluoromethyl)benzaldehyde with methylamine in the presence of NaBH₃CN.
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Nucleophilic Substitution: Using 4-methoxy-3-(trifluoromethyl)benzyl chloride and methylamine under basic conditions.
Chemical Reactivity and Functionalization
Amine-Directed Reactions
The primary amine undergoes typical reactions:
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Alkylation: Formation of quaternary ammonium salts with alkyl halides.
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Acylation: Reaction with acyl chlorides to produce amides.
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Schiff Base Formation: Condensation with aldehydes/ketones.
Aromatic Substitutions
Electrophilic aromatic substitution (EAS) occurs preferentially at the 5-position of the ring due to the meta-directing effect of -CF₃ and para-directing effect of -OCH₃. For example, nitration yields 5-nitro derivatives, while sulfonation produces 5-sulfonic acids.
Pharmaceutical Applications
Pharmacokinetic Enhancements
The trifluoromethyl group increases lipophilicity (logP ≈ 2.8), enhancing blood-brain barrier penetration. This property is exploited in central nervous system (CNS) drug candidates targeting receptors like serotonin (5-HT) and dopamine (D₂).
Table 3: Comparative Lipophilicity
| Compound | logP |
|---|---|
| 1-(4-Methoxyphenyl)-N-methylmethanamine | 1.2 |
| 1-(3-Trifluoromethylphenyl)-N-methylmethanamine | 2.1 |
| 1-(4-Methoxy-3-CF₃-phenyl)-N-methylmethanamine | 2.8 |
Comparative Analysis with Structural Analogs
Positional Isomerism
-
3-Methoxy-4-CF₃ Derivative: Reduced metabolic stability due to altered CYP450 interaction sites.
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4-CF₃-3-NO₂ Analog: Higher reactivity but poorer solubility (logP = 3.4).
Substituent Effects
Replacing -OCH₃ with -CH₃ decreases polarity, improving membrane permeability but reducing hydrogen-bonding capacity. Conversely, substituting -CF₃ with -Cl lowers metabolic resistance.
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